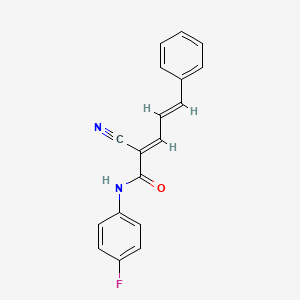

(2E,4E)-2-cyano-N-(4-fluorophenyl)-5-phenylpenta-2,4-dienamide

Beschreibung

(2E,4E)-2-Cyano-N-(4-Fluorphenyl)-5-phenylpenta-2,4-dienamid ist eine Verbindung, die in verschiedenen wissenschaftlichen Bereichen von Interesse ist, aufgrund ihrer einzigartigen strukturellen Eigenschaften und möglichen Anwendungen. Diese Verbindung verfügt über ein konjugiertes System mit einer Cyanogruppe und einer Fluorphenylgruppe, die zu ihrer Reaktivität und Funktionalität in verschiedenen chemischen Umgebungen beitragen.

Eigenschaften

Molekularformel |

C18H13FN2O |

|---|---|

Molekulargewicht |

292.3 g/mol |

IUPAC-Name |

(2E,4E)-2-cyano-N-(4-fluorophenyl)-5-phenylpenta-2,4-dienamide |

InChI |

InChI=1S/C18H13FN2O/c19-16-9-11-17(12-10-16)21-18(22)15(13-20)8-4-7-14-5-2-1-3-6-14/h1-12H,(H,21,22)/b7-4+,15-8+ |

InChI-Schlüssel |

QWQHVGLOOLXLOJ-DUEVJXGLSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC=C(C#N)C(=O)NC2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2E,4E)-2-Cyano-N-(4-Fluorphenyl)-5-phenylpenta-2,4-dienamid beinhaltet typischerweise einen mehrstufigen Prozess. Eine gängige Methode ist die Knoevenagel-Kondensationsreaktion, bei der ein Aldehyd mit einer Verbindung reagiert, die eine aktive Methylengruppe in Gegenwart einer Base enthält . Diese Reaktion bildet das konjugierte Diensystem, das dann weiter funktionalisiert wird, um die Cyano- und Fluorphenylgruppen einzuführen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierter Synthese kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysator ist entscheidend, um eine hohe Reinheit und Ausbeute zu erreichen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(2E,4E)-2-Cyano-N-(4-Fluorphenyl)-5-phenylpenta-2,4-dienamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Reaktivität der Verbindung macht sie nützlich bei der Untersuchung von enzymkatalysierten Reaktionen und Stoffwechselwegen.

Wirkmechanismus

Der Mechanismus, durch den (2E,4E)-2-Cyano-N-(4-Fluorphenyl)-5-phenylpenta-2,4-dienamid seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Das konjugierte Diensystem ermöglicht eine Elektronendelokalisierung, die die Bindungsaffinität und Reaktivität der Verbindung beeinflussen kann. Die beteiligten Wege können Signaltransduktion und Stoffwechselprozesse umfassen.

Wissenschaftliche Forschungsanwendungen

(2E,4E)-2-cyano-N-(4-fluorophenyl)-5-phenylpenta-2,4-dienamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Wirkmechanismus

The mechanism by which (2E,4E)-2-cyano-N-(4-fluorophenyl)-5-phenylpenta-2,4-dienamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system allows for electron delocalization, which can influence the compound’s binding affinity and reactivity. Pathways involved may include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(2E,4E)-5-(4-Fluorphenyl)penta-2,4-dienal: Teilt ein ähnliches konjugiertes Diensystem, aber es fehlt die Cyanogruppe.

(2E,4E)-[Dimethylamino) phenyl]-1-(4methylphenyl)penta-2,4-dien-1-on: Enthält eine Dimethylaminogruppe anstelle einer Cyanogruppe und hat unterschiedliche elektronische Eigenschaften.

Einzigartigkeit

Das Vorhandensein sowohl der Cyano- als auch der Fluorphenylgruppen in (2E,4E)-2-Cyano-N-(4-Fluorphenyl)-5-phenylpenta-2,4-dienamid macht sie einzigartig in Bezug auf ihre Reaktivität und möglichen Anwendungen. Diese funktionellen Gruppen tragen zu ihrer Stabilität und Fähigkeit bei, an einer Vielzahl chemischer Reaktionen teilzunehmen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.